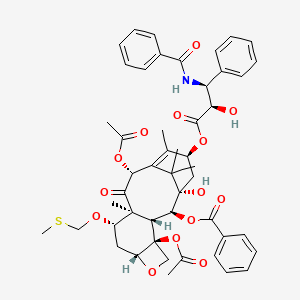
7-Methylthiomethylpaclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-184476 es un novedoso derivado de la taxana, específicamente un éter 7-metiltiometil de paclitaxel. Ha demostrado una potencia superior en comparación con el paclitaxel contra las células tumorales en cultivo y los xenotrasplantes de tumores humanos. Este compuesto también inhibe el crecimiento de líneas celulares tumorales humanas resistentes al paclitaxel con resistencia a múltiples fármacos mediada por P-glicoproteína o tubulina mutada .
Métodos De Preparación
La síntesis de BMS-184476 implica la protección del paclitaxel como el derivado 2’-trietilsililo, seguido de la conversión al éter 7-metilsulfanilmetil utilizando sulfuro de dimetilo y peróxido de benzoilo. La desililación posterior utilizando ácido acético acuoso o ácido clorhídrico en agua/acetonitrilo proporciona el paclitaxel 7-O-metilsulfanilmetil deseado . Los métodos de producción industrial suelen seguir rutas sintéticas similares con optimizaciones para la escala y el rendimiento.
Análisis De Reacciones Químicas
BMS-184476 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar metabolitos de sulfóxido.
Sustitución: El grupo éter 7-metiltiometil se puede sustituir en condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen sulfuro de dimetilo, peróxido de benzoilo y varios ácidos para la desililación. Los principales productos formados incluyen metabolitos de sulfóxido y derivados sustituidos.
Aplicaciones Científicas De Investigación
BMS-184476 ha sido ampliamente estudiado por su actividad antitumoral. Ha demostrado eficacia en pacientes con neoplasias malignas avanzadas, incluidos el cáncer de mama y el cáncer de pulmón de células no pequeñas . El compuesto también ha demostrado actividad en modelos tumorales resistentes al paclitaxel y mejora los efectos de la radiación en las células de cáncer de pulmón humano tanto in vitro como in vivo . Además, BMS-184476 se ha utilizado en combinación con otros agentes quimioterapéuticos como cisplatino y carboplatino para mejorar los resultados terapéuticos .
Mecanismo De Acción
BMS-184476 se une y estabiliza los microtúbulos, inhibiendo su desensamblaje. Esto da como resultado un arresto del ciclo celular en la fase G2/M e induce la apoptosis. El compuesto se dirige a la tubulina y es eficaz contra las células tumorales con resistencia a múltiples fármacos mediada por P-glicoproteína o tubulina mutada .
Comparación Con Compuestos Similares
BMS-184476 se compara con otras taxanas como el paclitaxel y el docetaxel. Si bien el paclitaxel y el docetaxel se utilizan ampliamente en la práctica clínica, BMS-184476 ofrece ventajas en términos de potencia y eficacia contra las líneas celulares tumorales resistentes . Compuestos similares incluyen:
Paclitaxel: Un agente quimioterapéutico ampliamente utilizado derivado del tejo del Pacífico.
Docetaxel: Un análogo del paclitaxel sintetizado a partir del tejo europeo.
Cabazitaxel: Otro derivado de la taxana utilizado en el tratamiento del cáncer.
La sustitución única de éter 7-metiltiometil de BMS-184476 mejora su solubilidad y reduce la cantidad de Cremophor EL requerido como diluyente, lo que potencialmente reduce la hipersensibilidad y la neurotoxicidad .
Propiedades
Número CAS |
160237-25-2 |
|---|---|
Fórmula molecular |
C49H55NO14S |
Peso molecular |
914.0 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 |
Clave InChI |
UBJAHGAUPNGZFF-XOVTVWCYSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Key on ui other cas no. |
160237-25-2 |
Sinónimos |
7-methylthiomethyl-paclitaxel 7-methylthiomethylpaclitaxel BMS 184476 BMS-184476 BMS184476 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















